REACTION_CXSMILES
|
[CH3:1][S:2][C:3](SC)=[N:4][C:5]#[N:6].[CH2:9]([NH2:12])[C:10]#[CH:11]>C(#N)C>[C:5]([NH:4][C:3](=[N:12][CH2:9][C:10]#[CH:11])[S:2][CH3:1])#[N:6]
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Name
|
|
Quantity
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16 g
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Type
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reactant
|
Smiles
|
CSC(=NC#N)SC
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Name
|
|
Quantity
|
6.03 g
|
Type
|
reactant
|
Smiles
|
C(C#C)N
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Name
|
|
Quantity
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320 mL
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Type
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solvent
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Smiles
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C(C)#N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 4 hours
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Duration
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4 h
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Type
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TEMPERATURE
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Details
|
The mixture was cooled
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Type
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FILTRATION
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Details
|
filtered
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
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Smiles
|
C(#N)NC(SC)=NCC#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.58 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.3% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |